The Natural Occurrence and Biological Significance of cis-Miyabenol C in Vitis Species: A Technical Guide
The Natural Occurrence and Biological Significance of cis-Miyabenol C in Vitis Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of cis-Miyabenol C, a resveratrol (B1683913) trimer found in various Vitis (grapevine) species. This document consolidates available data on its natural occurrence, quantitative estimations, and significant biological activities, with a focus on its potential therapeutic applications. Detailed experimental methodologies for the analysis of related compounds and visualizations of its mechanism of action are also presented to support further research and development in this area.
Natural Occurrence of cis-Miyabenol C in Vitis Species
Miyabenol C, a complex stilbenoid, exists as various isomers, including cis- and trans-configurations. The cis-isomer, specifically cis-Miyabenol C, has been identified in several parts of Vitis plants, highlighting the grapevine's role as a source of this and other bioactive stilbenoids. These compounds are phytoalexins, produced by the plant in response to stress, such as fungal infections.[1]
Identified sources of Miyabenol C and its isomers within the Vitis genus include:
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Canes: Grapevine canes are a particularly rich source of stilbenoids. Studies have identified Z-trans-miyabenol C in the canes of multiple Vitis species, although quantification of this specific isomer has not always been performed.[1]
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Stems, Leaves, and Roots: Research has shown the presence of E- and Z-miyabenol C in the stems, leaves, and roots of grapevines.[2]
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Grape Seeds: Tentative identification of both cis and trans isomers of Miyabenol C has been reported in grape seeds.[3]
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Vitis vinifera: Canes of this commercially significant species have been found to contain Miyabenol C as part of their complex stilbenoid profile.[4]
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Vitis thunbergii var. taiwaniana: This specific variety has been a source for the isolation of Miyabenol C for biological activity studies.
Quantitative Data on Miyabenol C in Vitis Species
Precise quantitative data for cis-Miyabenol C in Vitis species is currently limited in publicly available literature. However, data for Miyabenol C in general and for total stilbenoid extracts provide valuable context for its potential concentration.
| Plant Material | Vitis Species | Compound | Concentration | Reference |
| Stilbene Extract from Canes | Vitis vinifera | Miyabenol C | 2.0% of total stilbenes (where total stilbenes constitute 33% of the extract) | |
| Canes | Multiple Vitis species | Z-trans-miyabenol C | Identified but not quantified | |
| Grape Seeds | Not specified | cis- and trans-Miyabenol C | Tentatively identified, not quantified |
Experimental Protocols
Extraction of Stilbenoids from Grapevine Canes
This protocol outlines a general procedure for the extraction of stilbenoids, including Miyabenol C, from grapevine canes.
1. Sample Preparation:
- Collect grapevine canes during the dormant season.
- Dry the canes at a controlled temperature (e.g., 40°C) until a constant weight is achieved.
- Grind the dried canes into a fine powder using a laboratory mill.
2. Solvent Extraction:
- Weigh a precise amount of the powdered cane material (e.g., 1 gram).
- Suspend the powder in a solvent mixture. A common solvent system is an aqueous solution of ethanol (B145695) or methanol (B129727) (e.g., 80% ethanol in water).
- Perform the extraction using one of the following methods:
- Maceration: Stir the sample in the solvent at room temperature for an extended period (e.g., 24 hours).
- Ultrasonic-Assisted Extraction (UAE): Place the sample and solvent in an ultrasonic bath for a shorter duration (e.g., 15-30 minutes) to enhance extraction efficiency.
- Pressurized Liquid Extraction (PLE): Utilize elevated temperature and pressure to improve extraction speed and yield.
3. Extract Processing:
- Separate the solid plant material from the liquid extract by centrifugation followed by filtration.
- The supernatant, containing the stilbenoids, can be concentrated under vacuum using a rotary evaporator.
- The final extract can be lyophilized to obtain a dry powder for analysis.
Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This protocol describes a general method for the quantification of stilbenoids. For accurate quantification of cis-Miyabenol C, a certified reference standard is required.
1. Chromatographic Conditions:
- HPLC System: A high-performance liquid chromatography system equipped with a diode array detector (DAD) and coupled to a mass spectrometer.
- Column: A C18 reversed-phase column is typically used for the separation of stilbenoids.
- Mobile Phase: A gradient elution is commonly employed using a mixture of acidified water (e.g., with 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile (B52724) or methanol (also with 0.1% formic acid) as mobile phase B.
- Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
- Injection Volume: 5-10 µL of the redissolved extract.
2. Mass Spectrometry Conditions:
- Ionization Source: Electrospray ionization (ESI) is commonly used, often in negative ion mode for stilbenoids.
- Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, which provides high selectivity and sensitivity. This requires the determination of the specific precursor and product ion transitions for cis-Miyabenol C.
- Data Analysis: The concentration of cis-Miyabenol C in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated using known concentrations of a pure standard.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the extraction and analysis of cis-Miyabenol C from Vitis species.
Signaling Pathway: Inhibition of β-Secretase by Miyabenol C
Miyabenol C has been identified as an inhibitor of β-secretase (BACE1), a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease. By inhibiting BACE1, Miyabenol C reduces the cleavage of the Amyloid Precursor Protein (APP) into the amyloid-β (Aβ) peptide, which is a primary component of the amyloid plaques found in the brains of Alzheimer's patients.
Conclusion
cis-Miyabenol C represents a promising bioactive compound naturally occurring in Vitis species. While its presence has been confirmed in various parts of the grapevine, further research is needed to establish a comprehensive quantitative profile across different species and tissues. The identification of its role as a β-secretase inhibitor opens new avenues for its investigation in the context of neurodegenerative diseases. The methodologies and visualizations provided in this guide are intended to serve as a foundation for researchers and drug development professionals to advance the scientific understanding and potential therapeutic applications of this intriguing natural product.
